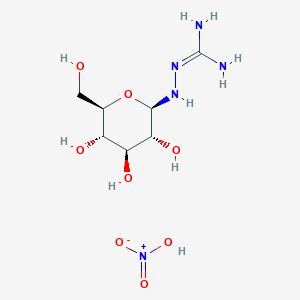

N1-b-D-Glucopyranosylamino-guanidine HNO3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

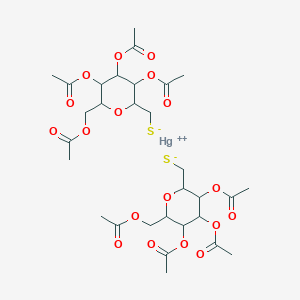

The synthesis of glucopyranosylamino-guanidine derivatives involves multiple steps, including acetylation, cyclization, and reactions with different chemical agents. For instance, acetylation of N1-(aldopyranosylamino)guanidines with configurations such as d-gluco, d-galacto, and l-arabino yields N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. These derivatives are further cyclized under mild conditions to afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, with the structure confirmed via NMR spectroscopy and mass spectrometry (Györgydeák, Holzer, & Thiem, 1997).

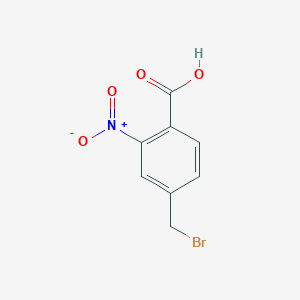

Molecular Structure Analysis

The molecular structure of glucopyranosylamino-guanidine compounds is characterized using techniques like NMR spectroscopy and mass spectrometry. These analyses provide insights into the cyclization reactions and the resulting pyranosyl nucleosides' structure, aiding in understanding the molecular configuration and structural features of these compounds (Györgydeák, Holzer, & Thiem, 1997).

Chemical Reactions and Properties

The chemical reactions of glucopyranosylamino-guanidine derivatives involve cyclization reactions leading to the formation of 1H-1,2,4-triazoles and the exploration of guanidine nucleosides' bioactivity. Some synthesized guanidines have shown anti-influenza activity, indicating their potential in bioactive applications (Liu & Cao, 2008).

Aplicaciones Científicas De Investigación

Therapeutic Applications and Biological Activities

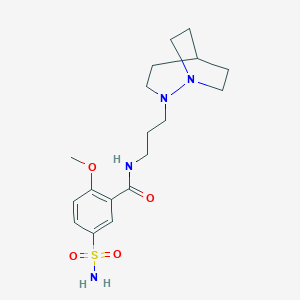

Guanidine derivatives, including compounds similar to N1-b-D-Glucopyranosylamino-guanidine HNO3, exhibit a wide array of biological activities that make them significant in the development of novel drugs. These compounds are explored for their potential in treating diseases through various mechanisms, including acting on the central nervous system (CNS), serving as anti-inflammatory agents, and as inhibitors of different cellular processes. They are particularly noted for their versatility in pharmacological properties, enabling their use in targeting neurological disorders, inflammation, diabetes, and as chemotherapeutic agents (Sączewski & Balewski, 2009). Furthermore, guanidine derivatives are involved in the synthesis and screening of small peptides and peptidomimetics, showing promise as neurodegenerative therapeutic options, among others (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Incretin-Based Therapies

A significant area of research application for guanidine-related compounds is in the development of incretin-based therapies, particularly for metabolic disorders such as diabetes and obesity. Glucagon-like peptide 1 (GLP-1) and its derivatives play a crucial role in glucose homeostasis, making them targets for therapeutic intervention. Research on GLP-1 receptor agonists, a class of drugs derived from guanidine compounds, has demonstrated their effectiveness in lowering blood glucose levels, promoting weight loss, and even showing potential cardioprotective effects. These incretin-based therapies are emerging as vital tools in managing type 2 diabetes and obesity, with ongoing studies exploring their broader therapeutic potential (Donnelly, 2012); (Drucker, 2016).

Propiedades

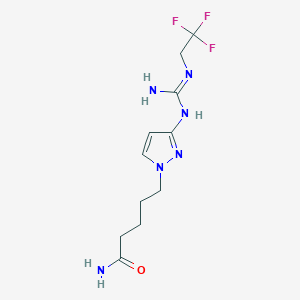

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFBNDHOWTVBB-WYRLRVFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369548 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

CAS RN |

109853-83-0 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)